Regioisomeric Identity: A Binary Differentiation from the 3,5-Substituted Isomer
The CAS number 1261573-10-7 is documented to represent the 4-fluoro-2-methoxy regioisomer on supplier websites while simultaneously being assigned to 3-(3-Fluoro-5-methoxy-phenyl)-propionic acid by the authoritative database ChemicalBook . This is not a spectrum of activity but a binary structural difference. In the context of its patented use, WO2014082379A9 explicitly utilizes the 4-fluoro-2-methoxyphenyl propanoic acid scaffold to construct spiro-ring HCV inhibitors [1]. Substitution with the 3-fluoro-5-methoxy isomer would fail to yield the correct intermediate, halting the synthesis.
| Evidence Dimension | Regioisomeric Identity |
|---|---|
| Target Compound Data | 4-fluoro-2-methoxy substitution pattern |
| Comparator Or Baseline | 3-fluoro-5-methoxy substitution pattern (alternative assignment for same CAS) |
| Quantified Difference | Binary (Correct Product vs. Incorrect Product) |
| Conditions | CAS Registry Discrepancy and Patent Specification WO2014082379A9 |
Why This Matters
For procurement, specifying the intended regioisomer is critical to avoid ordering an inactive or unusable compound, directly impacting research validity and resource allocation.
- [1] WO2014082379A9 - Spiro ring compound as hepatitis C virus (HCV) inhibitor and uses thereof. Taisho Pharmaceutical Co., Ltd. 2014. Available at: https://patents.google.com/patent/WO2014082379A9/ View Source
